molecular formula C9H7N3O B3043250 (pyridin-4-yl)-3H-pyrimidin-4-one CAS No. 81664-94-0

(pyridin-4-yl)-3H-pyrimidin-4-one

Cat. No.: B3043250
CAS No.: 81664-94-0
M. Wt: 173.17 g/mol
InChI Key: NLFRUPSAGIMPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The (pyridin-4-yl)-3H-pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore for the development of novel therapeutic agents. This core structure is found in potent inhibitors targeting critical enzymes and receptors. Research highlights its significant role in the design of cyclin-dependent kinase 2 (CDK2) inhibitors, which are investigated for their antiproliferative effects in various cancers, including colon cancer, leukemia, and breast cancer . The pyrimidin-4-one motif is also integral to positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), representing a promising therapeutic strategy for cognitive deficits in conditions like Alzheimer's disease and schizophrenia . Furthermore, structurally related pyrido[3,4-d]pyrimidine analogues have been identified as promising antagonists of the CXCR2 chemokine receptor, a target for inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer . The incorporation of the pyridine ring enhances the physicochemical properties of these molecules, often improving water solubility, which is a valuable asset in drug design . This compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRUPSAGIMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrimidinone Scaffolds in Medicinal Chemistry

The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in both natural products and a multitude of clinically significant synthetic molecules. nih.gov This six-membered heterocyclic ring, containing two nitrogen atoms and a ketone group, serves as a versatile framework for developing therapeutic agents. Its ability to engage in various biological interactions, notably through hydrogen bonding, and its role as a bioisostere for other aromatic systems like the phenyl group, often enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The broad utility of the pyrimidinone scaffold is demonstrated by the extensive range of biological activities its derivatives have been shown to possess. Researchers have successfully modified the basic pyrimidinone structure to target a wide array of diseases, underscoring its importance in drug discovery. researchgate.netwjarr.comgsconlinepress.comgsconlinepress.com The structural diversity achievable through substitutions on the pyrimidine (B1678525) ring allows for the fine-tuning of a compound's biological profile. mdpi.com

Interactive Table: Biological Activities of Pyrimidinone Derivatives

Biological Activity Description Key Findings & Examples Citations
Anticancer Inhibition of cancer cell growth and proliferation. Derivatives have shown efficacy against various cancer cell lines, including breast cancer. They often target specific enzymes like tyrosine kinases. nih.govresearchgate.net mdpi.comnih.govresearchgate.net
Antiviral Inhibition of viral replication. Pyrimidinone derivatives are key components of antiviral drugs, including treatments for HIV. nih.govwjarr.com nih.govwjarr.com
Antibacterial Inhibition of bacterial growth. The scaffold is found in antibacterial agents that target essential bacterial enzymes, such as dihydrofolate reductase. nih.govwjarr.com nih.govwjarr.comresearchgate.net
Anti-inflammatory Reduction of inflammation. Compounds have been developed that show anti-inflammatory effects, often by inhibiting enzymes like cyclooxygenase (COX). nih.govtandfonline.com nih.govtandfonline.com
Cardiovascular Effects on the heart and circulatory system. Certain derivatives have been investigated as cardiovascular agents, including antihypertensives. nih.govorientjchem.org nih.govorientjchem.org
CNS Agents Activity within the Central Nervous System. Pyrimidine-based compounds have been designed as anticonvulsants and to target various CNS receptors. nih.gov nih.gov

The Pyridin 4 Yl 3h Pyrimidin 4 One Structural Motif

The compound (pyridin-4-yl)-3H-pyrimidin-4-one is a specific example of a pyridopyrimidine, a class of molecules formed by the conjunction of a pyridine (B92270) and a pyrimidine (B1678525) ring system. ijpsjournal.comzenodo.org This particular structure features a pyridine ring attached at its 4-position to the pyrimidin-4-one core. This arrangement creates a distinct heterocyclic entity with a unique combination of structural and electronic properties.

The pyridine ring is an electron-deficient aromatic heterocycle, while the pyrimidinone ring also possesses specific electronic characteristics due to its nitrogen atoms and carbonyl group. The fusion or linking of these two scaffolds results in a rigid molecular framework that can be precisely oriented to interact with biological targets, such as the active sites of enzymes. zenodo.org Fused pyridopyrimidine systems have been extensively investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases. nih.govnih.gov The specific linkage in this compound allows the pyridine moiety to act as a key interaction group, potentially forming critical hydrogen bonds or other non-covalent interactions within a biological receptor, while the pyrimidinone core serves as the central scaffold.

Historical Evolution of Pyrimidinone Based Research

Established Synthetic Pathways for the Core (pyridin-4-yl)-3H-pyrimidin-4-one Structure

The formation of the fundamental this compound scaffold can be achieved through various synthetic strategies, broadly categorized into one-pot and multi-step approaches.

One-Pot Cyclocondensation Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to pyrimidine derivatives. rasayanjournal.co.inresearchgate.net These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product, minimizing the need for isolation of intermediates and reducing solvent waste and reaction time. rasayanjournal.co.in For the synthesis of related pyrimidine structures, a common approach involves the condensation of a β-keto ester with a primary amine and another carbonyl-containing compound, often in the presence of a catalyst. nih.govorganic-chemistry.org While specific examples for the direct one-pot synthesis of this compound are not detailed in the provided results, the general principle of MCRs is a key strategy in pyrimidine synthesis. rasayanjournal.co.inresearchgate.net For instance, a one-pot, four-component reaction has been successfully employed for the synthesis of other pyridine (B92270) derivatives, highlighting the versatility of this approach. nih.govacs.org

Derivatization and Functionalization Approaches for Analogues

The biological activity of the this compound scaffold can be fine-tuned by introducing various functional groups and side chains.

Nucleophilic Substitution Reactions for Side Chain Introduction

Nucleophilic substitution is a powerful tool for introducing diversity into the pyrimidin-4-one core. For instance, the synthesis of 2,4-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines has been achieved through sequential Pd-catalyzed arylation and SNAr reactions, where C-4 aminations were performed by chlorine nucleophilic substitution. researchgate.net This highlights how a leaving group on the pyrimidine ring can be displaced by various nucleophiles to introduce different side chains. Similarly, the synthesis of new pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors has involved the reaction of N1-(pyrimidin-2-yl)hexane-1,6-diamine with various aldehydes, demonstrating the introduction of side chains via amine functional groups. acs.org

Regioselective Synthesis and Control of Isomer Formation

Controlling the position of substituents on the heterocyclic rings is a critical aspect of synthesizing specific analogues. The direct C-4 alkylation of pyridines, for example, has been a long-standing challenge due to the potential for forming mixtures of regioisomers. nih.gov A method utilizing a maleate-derived blocking group for pyridines has been developed to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position. nih.gov This strategy allows for the selective functionalization of the pyridine ring before its potential coupling to the pyrimidin-4-one core. Similarly, a regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported, offering another route to control the substitution pattern on the pyridine ring. nih.gov For pyrazole (B372694) synthesis, which shares some synthetic principles with pyrimidines, the use of aprotic solvents with strong dipole moments has been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org

Sustainable Chemistry Approaches in this compound Synthesis (Green Chemistry)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in These approaches focus on using safer solvents, reducing energy consumption, and minimizing waste. rasayanjournal.co.innih.gov

Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.innih.govacs.org For example, the synthesis of novel pyridine derivatives via a one-pot, four-component reaction demonstrated significantly better yields and shorter reaction times under microwave irradiation compared to conventional heating. nih.govacs.org

Other green techniques applicable to pyrimidine synthesis include the use of catalysts, solventless reactions, mechanical methods like ball milling, and the use of ionic liquids as environmentally benign solvents. rasayanjournal.co.in The use of an iodine catalyst in aqueous media has been reported for the efficient synthesis of some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing a greener alternative to traditional methods. researchgate.net These sustainable methods not only offer environmental benefits but can also be more economically viable. rasayanjournal.co.in

Enhanced Reaction Methodologies: Microwave and Ultrasound-Assisted Synthesis

The quest for more efficient, environmentally friendly, and rapid chemical transformations has led to the exploration of alternative energy sources for promoting reactions. In the synthesis of this compound and its analogues, microwave irradiation and ultrasound have emerged as powerful tools to enhance reaction rates, improve yields, and simplify experimental procedures compared to conventional heating methods. nih.govnih.gov These techniques are at the forefront of green chemistry, offering significant advantages in the synthesis of complex heterocyclic scaffolds. nih.gov

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This localized heating can result in dramatic rate enhancements, often reducing reaction times from hours to minutes. nih.gov Furthermore, microwave irradiation can lead to higher product yields and purities by minimizing the formation of side products that may occur under prolonged conventional heating. clockss.org

The application of these enhanced methodologies has been successfully demonstrated in the synthesis of various pyrimidine derivatives and fused heterocyclic systems. For instance, microwave-assisted one-pot reactions have been developed for the synthesis of highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, achieving good to excellent yields in as little as 30 minutes. clockss.org In these syntheses, optimization of microwave power and temperature is crucial to prevent decomposition of the reactants or products. clockss.org Similarly, the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with other reagents under microwave irradiation has yielded pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(3H)-ones with potential antitumor activity. nih.gov

Ultrasound has also proven to be a valuable tool in the synthesis of pyrimidine-based compounds. The sonochemical synthesis of fused pyrimidines, such as indenopyrido[2,3-d]pyrimidine and pyrimido[4,5-b]quinoline derivatives, has been achieved in high to excellent yields (82–97%) with remarkably short reaction times (10–33 minutes) in a one-pot, three-component reaction. researchgate.net The efficiency of ultrasound-assisted synthesis is evident when compared to conventional methods, often showing a significant reduction in reaction time and an increase in product yield. beilstein-archives.org

The following tables provide a summary of research findings for the microwave and ultrasound-assisted synthesis of various pyrimidinone analogues, highlighting the reaction conditions and outcomes.

Microwave-Assisted Synthesis of Pyrimidinone Analogues

ProductReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones6-Methylisocytosine, α-BromoacetophenonesDMF1603082 rsc.org
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones6-Methylisocytosine, α-BromoacetophenonesDMF1802084 rsc.orgrsc.org
Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateAminothiazole, Aldehyde, Ethyl acetoacetateAcetic Acid803089 clockss.org
Pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(3H)-ones6-Amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-Bis(benzylidene)-1-alkyl-4-piperidonesN/AN/AN/AN/A nih.gov
Pyrazolone derivatives with pyrimidine moietyVarious substituted precursorsN/AN/AN/AN/A nih.gov

Ultrasound-Assisted Synthesis of Pyrimidinone Analogues

ProductReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
Indenopyrido[2,3-d]pyrimidine derivatives6-Amino-2-(alkylthio)-pyrimidin-4(3H)one, 1,3-Indanedione, ArylaldehydeEthylene Glycol6510-3382-97 researchgate.net
Pyrimido[4,5-b]quinoline derivatives6-Amino-2-(alkylthio)-pyrimidin-4(3H)one, 1,3-Cyclohexadione, ArylaldehydeEthylene Glycol6510-3382-97 researchgate.net
2-Chloro-4-methyl-6-(methylthio)pyrimidinePrecursorsN/AN/A687 beilstein-archives.org
3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-onesIsatin, Dimedone, 3-amino-1H-pyrazoleWaterN/AN/AN/A scilit.com

These enhanced methodologies offer significant advantages for the synthesis of this compound and its analogues, providing chemists with powerful tools to accelerate drug discovery and development processes. The ability to rapidly generate diverse libraries of these compounds under green conditions is a testament to the transformative potential of microwave and ultrasound technologies in modern organic synthesis. nih.gov

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For instance, in related pyridopyrimidine structures, the protons on the pyridine and pyrimidine rings, as well as any substituents, exhibit characteristic chemical shifts (δ) and coupling constants (J). nih.govresearchgate.net In a general sense, aromatic protons typically resonate in the downfield region of the spectrum. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. For example, the carbon atoms in the pyridine and pyrimidine rings of similar compounds show distinct signals. rsc.orgrsc.org The carbonyl carbon of the pyrimidinone ring is typically observed at a significantly downfield chemical shift. rsc.org

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the compound's structure. nih.gov

Interactive Data Table: Representative NMR Data for Related Pyridine and Pyrimidine Structures

Compound Class¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Phenyl-substituted PyridinesAromatic protons typically resonate between 7.0 and 9.0 ppm. rsc.orgAromatic carbons appear in the range of 120-160 ppm. rsc.org
Substituted PyrimidinonesProtons on the pyrimidine ring can appear around 6.0-8.5 ppm. rsc.orgThe carbonyl carbon can be found around 160-180 ppm. rsc.org

Note: The exact chemical shifts for this compound would require experimental determination.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. This technique provides crucial confirmation of the compound's identity and structural features.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. rsc.orgnih.gov The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For instance, studies on related pyridopyrimidin-4(3H)-ones have shown characteristic fragmentation pathways, often involving the loss of small molecules like CO or HCN from the pyrimidine ring. rsc.org The fragmentation can vary depending on the substituents and the position of the nitrogen atom in the pyridine ring. rsc.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

PropertyExpected Value
Molecular FormulaC₉H₇N₃O
Molecular Weight173.17 g/mol
Exact Mass173.0589
Key Fragmentation PathwaysLoss of CO, HCN

Note: The fragmentation pathways are predicted based on the behavior of similar structures and would need experimental confirmation.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational bands for this compound include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H group in the pyrimidinone ring.

C=O stretching: A strong absorption band typically between 1650 and 1700 cm⁻¹, characteristic of the carbonyl group in the pyrimidinone ring. nih.gov

C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic pyridine and pyrimidine rings. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. nih.gov

The specific positions of these bands can provide further structural insights. rsc.orgnih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch1650 - 1700
C=N / C=C Stretch (Aromatic)1400 - 1600
Aromatic C-H Stretch> 3000

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary techniques for determining the purity of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Reversed-phase HPLC, often using a C18 column, is a common method for analyzing compounds of this nature. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.com The retention time of the compound is a key parameter for its identification and quantification. By analyzing the area of the peak corresponding to the compound, its purity can be accurately determined. UHPLC offers faster analysis times and higher resolution compared to conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While less common for non-volatile compounds like this compound without derivatization, it can be a valuable tool for analyzing related volatile impurities or byproducts. For some pyrimidine derivatives, GC-MS analysis has been used, sometimes requiring derivatization to increase volatility. hmdb.cahmdb.ca The gas chromatogram separates the components of a sample, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. nist.gov

Elemental Analysis (CHNS)

Elemental analysis is a fundamental analytical technique utilized to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a chemical compound. This method provides crucial information about the empirical formula of a newly synthesized compound, which can then be compared with the theoretical values calculated from its proposed molecular structure. The close agreement between the experimental and theoretical values serves as a key indicator of the compound's purity and corroborates its structural elucidation.

For the compound this compound, with a molecular formula of C₉H₇N₃O, the theoretical elemental composition has been calculated. While specific experimental data from research findings for this exact compound are not detailed in the currently reviewed literature, the theoretical percentages provide a benchmark for its characterization.

The analysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then passed through a series of detectors that quantify each element. The percentage of each element is then calculated based on the initial sample weight.

Detailed Research Findings

The theoretical elemental composition of this compound is presented below. These values are derived from the compound's molecular formula and the atomic weights of its constituent elements. In a laboratory setting, researchers would compare their experimentally obtained CHN data against these theoretical values. A high degree of correlation, typically within ±0.4% of the theoretical values, is generally accepted as evidence of the sample's purity and the correctness of the assigned molecular formula.

ElementTheoretical (%)Experimental (%)
Carbon (C)62.42N/A
Hydrogen (H)4.07N/A
Nitrogen (N)24.27N/A
Sulfur (S)0.00N/A

Biological Activity and Molecular Target Identification of Pyridin 4 Yl 3h Pyrimidin 4 One Derivatives

Kinase Inhibition Profiles of (pyridin-4-yl)-3H-pyrimidin-4-one Analogues

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Inhibition of Cell Division Cycle 7 (Cdc7) Kinase Activity

Cell division cycle 7 (Cdc7) kinase is a key regulator of the initiation of DNA replication and is considered a promising target for cancer therapy due to its overexpression in many tumor types. nih.gov Several this compound derivatives have been identified as potent inhibitors of Cdc7.

Notably, a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, with a (pyridin-4-yl) moiety, were designed based on the lead compound TAK-931, a known Cdc7 inhibitor. nih.gov Among these, the compound designated as EP-05 demonstrated potent and selective inhibition of Cdc7. It exhibited strong anti-proliferative activity against various cancer cell lines, particularly Capan-1 and COLO 205 cells, with IC50 values below 0.03 μmol/L. nih.gov Furthermore, EP-05 displayed favorable pharmacokinetic properties and significant antitumor activity in vivo. nih.gov

Another class of Cdc7 inhibitors based on a pyrrolopyridinone scaffold also incorporates a (pyridin-4-yl)pyrimidine moiety. nih.gov The compound (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one (referred to as 89S) was identified as a potent, ATP-mimetic inhibitor of Cdc7 with a Ki value of 0.5 nM. This compound effectively inhibited the proliferation of different tumor cell lines in the submicromolar range and demonstrated a 68% tumor growth inhibition in an A2780 xenograft model. nih.gov

Table 1: Cdc7 Kinase Inhibitory Activity of Selected this compound Analogues

Compound Scaffold Target Cancer Cell Lines IC50/Ki Value In Vivo Efficacy Reference
EP-05 Thieno[3,2-d]pyrimidin-4(3H)-one Capan-1, COLO 205 < 0.03 μmol/L (IC50) Potent antitumor activity nih.gov

Inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAP kinase/p38α)

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Inhibition of p38α, a key isoform, has been pursued as a therapeutic strategy for inflammatory diseases and certain cancers. mdpi.com

The (pyridin-4-yl) motif is a well-established pharmacophore for p38 MAP kinase inhibitors. nih.gov Research has shown that various heterocyclic systems incorporating this motif can effectively inhibit p38α. For instance, pyridinylquinoxalines and pyridinylpyridopyrazines have been synthesized as novel p38α MAP kinase inhibitors. nih.gov A compound with a pyrido[2,3-b]pyrazine (B189457) core, 9e , demonstrated superior p38α MAP kinase inhibition with an IC50 of 38 nM. nih.gov Another derivative, 6f , with an amino moiety at the pyridine (B92270) C2 position of a 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxaline, also showed potent enzyme inhibition with an IC50 of 81 nM. nih.gov

Furthermore, 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones have been explored as platforms for p38 inhibitors. nih.gov A representative compound from the pyrido-pyrimidone class, 54 , was found to be equipotent to its corresponding quinazolinone analog. nih.gov

Table 2: p38 MAP Kinase Inhibitory Activity of Selected (pyridin-4-yl) Containing Compounds

Compound Scaffold IC50 Value Reference
9e Pyrido[2,3-b]pyrazine 38 nM nih.gov
6f Quinoxaline 81 nM nih.gov

Modulation of Other Relevant Protein Kinases (e.g., PI3K/mTOR, GSK-3, DNA-PK)

The versatility of the this compound scaffold extends to the inhibition of other critical protein kinases involved in cell signaling and cancer progression.

PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers. nih.gov Dual inhibitors of PI3K and mTOR are considered a promising therapeutic strategy. nih.govnih.gov PF-04691502, a 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one, is a potent PI3K/mTOR inhibitor with an IC50 of 32 nM for mTORC1 activity. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3): GSK-3 is implicated in various pathologies, including neurodegenerative diseases and cancer. nih.gov A library of pyrimidin-4-one-1,2,3-triazole conjugates was synthesized and evaluated as GSK-3β inhibitors. Compound 3n , 2-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methylthio)-3-methyl-6-phenylpyrimidin-4(3H)-one, exhibited potent inhibitory activity against GSK-3β with an IC50 value of 82 nM and also showed significant in vivo antidepressant activity. nih.gov

DNA-Dependent Protein Kinase (DNA-PK): DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. The compound PI-103, which contains a pyridinyl-pyrimidine core, is a known inhibitor of DNA-PK, PI3K, and mTOR. nih.gov Studies have shown that PI-103 can modulate the radiation sensitivity of glioblastoma cells, with its effects being dependent on the DNA-PKcs status of the cells. nih.gov

Diverse Biological Activity Spectrum in Preclinical Investigations

Beyond specific kinase inhibition, derivatives of this compound have demonstrated a broad range of biological activities in preclinical settings, highlighting their potential as therapeutic agents for various diseases.

Antitumor Potential in In Vitro and In Vivo Models

The antitumor properties of this compound derivatives have been extensively documented. researchgate.netnih.govthepharmajournal.com These compounds have shown efficacy against a wide range of cancer cell lines and in animal models.

For example, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activities against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov Several derivatives exhibited potent cytotoxic activity. nih.gov Similarly, pyranopyrimidin-2,4-dione derivatives have shown good anticancer activity against HeLa, Caco-2, and HEK 293 cell lines, with some compounds having IC50 values in the low micromolar range against HeLa cells. nih.gov

In vivo studies have further substantiated the antitumor potential of this class of compounds. As mentioned earlier, the Cdc7 inhibitor 89S showed significant tumor growth inhibition in an A2780 xenograft model. nih.gov Another study on a pyridine bioisostere of Cabozantinib, a c-Met kinase inhibitor, demonstrated superior anti-tumor activity in a Hep3B cell xenograft on a chick chorioallantoic membrane (CAM) model compared to the parent compound. mdpi.com

A study focusing on 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-indole-2-carbohydrazide derivatives identified compounds with potent vacuolization-inducing effects and excellent antitumor activity with low toxicity to normal cells in vitro. tandfonline.com The lead compound, 12A , also showed significant in vivo antitumor efficacy in an MDA-MB-231 xenograft mouse model. tandfonline.com

Antimicrobial Activity

In addition to their anticancer effects, several this compound derivatives have exhibited promising antimicrobial activity. researchgate.netthepharmajournal.com

A study on pyranopyrimidin-2,4-dione derivatives found that some compounds showed antibacterial activity comparable to or better than the standard drug ampicillin. nih.gov In particular, compound 6 was identified as an excellent candidate for a broad-spectrum antibiotic, and both compounds 3 and 6 showed potential for development against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study on novel pyrimidinone derivatives also reported their synthesis and evaluation for both antitumor and antimicrobial activities. Furthermore, various pyridine compounds have been reviewed for their antimicrobial and antiviral activities, indicating the broad potential of this heterocyclic scaffold. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
TAK-931
EP-05
(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one (89S)
9e
6f
54
PF-04691502
2-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methylthio)-3-methyl-6-phenylpyrimidin-4(3H)-one (3n)
PI-103
6
3
12A
Cabozantinib

Modulation of Inflammatory Processes

Derivatives of pyrimidine (B1678525) have been a significant focus of research for their anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). nih.gov The suppression of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, is a common pathway for many anti-inflammatory agents, and pyrimidine-based compounds have shown potential in this area. nih.gov

Studies on related pyridine-4-one scaffolds have demonstrated significant anti-inflammatory activity in preclinical models. For instance, three new derivatives of 3-hydroxy-pyridine-4-one (compounds A, B, and C) were evaluated in carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov All three compounds exhibited noteworthy anti-inflammatory effects in both models. nih.gov Compound A, at a dose of 20 mg/kg, showed a 67% inhibition of paw edema, which was comparable to the 60% inhibition by the standard drug indomethacin. nih.gov In the croton oil test, compounds A, B, and C also significantly reduced ear edema. nih.gov A proposed mechanism for these pyridine-4-one derivatives is their iron-chelating ability, as key enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase are iron-dependent. nih.govresearchgate.net

In a study focusing on pyrimido[1,2-b]pyridazin-2-one analogues, a derivative (compound 1) bearing a chlorine substituent demonstrated the most potent inhibitory activity on nitric oxide (NO) production in RAW264.7 cells, with an IC50 value of 29.94 ± 2.24 µM. This compound also downregulated the expression of COX-2 and decreased the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov

Table 1: Anti-inflammatory Activity of Pyridine/Pyrimidine Derivatives
CompoundAssayModel/Cell LineActivityReference
Compound A (3-hydroxy-pyridine-4-one derivative)Carrageenan-induced paw edemaRat67% inhibition at 20 mg/kg nih.gov
Compound B (3-hydroxy-pyridine-4-one derivative)Carrageenan-induced paw edemaRatSignificant inhibition at 200 and 400 mg/kg nih.gov
Compound C (3-hydroxy-pyridine-4-one derivative)Croton oil-induced ear edemaMouse50% inhibition at 200 mg/kg nih.gov
Compound 1 (Pyrimido[1,2-b]pyridazin-2-one derivative)Nitric Oxide Production InhibitionRAW264.7 cellsIC50 = 29.94 ± 2.24 µM nih.gov

Investigations in Preclinical Models of Neurological Conditions

The pyridopyrimidine scaffold has been explored for its therapeutic potential in neurological disorders, including Alzheimer's disease and neuropathic pain. nih.govnih.gov A multi-targeted approach is often considered beneficial for complex diseases like Alzheimer's, and pyrimidine derivatives have been designed to interact with several key pathological pathways. nih.gov

A series of novel pyrimidine and pyridine diamine derivatives were designed as multitarget cholinesterase inhibitors for potential use in Alzheimer's disease. acs.orgnih.gov These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their capacity to reduce the aggregation of Aβ42 and tau proteins. acs.orgnih.gov Compound 9 , a pyrimidine derivative, was identified as the most active inhibitor of Electrophorus electricus AChE (EeAChE) with a Ki of 0.312 μM. acs.orgnih.gov Another pyrimidine derivative, compound 22 , was the most potent inhibitor of equine BChE (eqBChE) with a Ki of 0.099 μM. acs.orgnih.gov Furthermore, some of these compounds demonstrated the ability to inhibit the aggregation of Aβ42 and tau, with compound 28 showing the highest inhibition at 22.3% and 17.0%, respectively, at a concentration of 100 μM. acs.orgnih.gov

In the context of neuropathic pain, a series of tetrahydropyridopyrimidine derivatives were synthesized and evaluated in preclinical models. nih.gov Compounds 4b and 4d showed significant antiallodynic and antihyperalgesic effects in both chronic constriction injury (CCI) and partial sciatic nerve ligation (PSNL) models of neuropathic pain, with ED50 values ranging from 15.12 to 65.10 mg/kg. nih.gov The underlying mechanism is suggested to involve the suppression of the inflammatory component of neuropathic pain and the prevention of oxidative and nitrosative stress. nih.gov

Table 2: Activity of Pyrimidine Derivatives in Neurological Models
CompoundTarget/AssayActivityPotential IndicationReference
Compound 9 (pyrimidine diamine derivative)EeAChE InhibitionKi = 0.312 ± 0.108 µMAlzheimer's Disease acs.orgacs.org
Compound 13 (pyrimidine diamine derivative)EeAChE InhibitionKi = 0.426 ± 0.132 µMAlzheimer's Disease acs.org
Compound 22 (pyrimidine diamine derivative)eqBChE InhibitionKi = 0.099 ± 0.071 µMAlzheimer's Disease acs.orgnih.gov
Compound 28 (pyridine diamine derivative)Aβ42 Aggregation Inhibition22.3% at 100 µMAlzheimer's Disease acs.orgnih.gov
Compound 28 (pyridine diamine derivative)Tau Aggregation Inhibition17.0% at 100 µMAlzheimer's Disease acs.orgnih.gov
Compound 4b (tetrahydropyridopyrimidine derivative)Neuropathic Pain Models (CCI & PSNL)ED50 = 15.12-65.10 mg/kgNeuropathic Pain nih.gov
Compound 4d (tetrahydropyridopyrimidine derivative)Neuropathic Pain Models (CCI & PSNL)ED50 = 15.12-65.10 mg/kgNeuropathic Pain nih.gov

Elucidation of Molecular Mechanisms of Biological Action

The biological activities of this compound derivatives are governed by their interactions with specific molecular targets. A significant breakthrough in understanding these mechanisms came from the discovery of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs). acs.org These enzymes play a crucial role in epigenetic regulation and are implicated in cancer. nih.gov

Specifically, these pyridopyrimidinone derivatives were found to be dual inhibitors of KDM4 and KDM5 subfamilies. nih.gov The inhibitory action is achieved through the coordination of the pyridopyrimidinone scaffold to the Fe(II) metal ion in the catalytic site of the JmjC domain. acs.org Structure-based design led to the development of highly potent inhibitors. For example, compound 19a emerged as a potent dual KDM4/KDM5 inhibitor with Ki values of 4 nM and 7 nM for KDM4A and KDM5B, respectively. nih.govmedchemexpress.com Another derivative, compound 12 , also demonstrated potent dual inhibition with IC50 values of 31 nM for KDM4B and 23 nM for KDM5B. nih.gov These compounds were shown to be cell-permeable and capable of increasing histone methylation levels in cells, confirming their on-target activity. nih.gov

Beyond KDM inhibition, other molecular mechanisms have been identified for related pyrimidine and pyridine structures. As discussed previously, some derivatives function as cholinesterase inhibitors, with a mixed inhibition mechanism suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.org The ability of certain pyridine-4-one derivatives to chelate iron also represents a distinct mechanism of action, particularly relevant to their anti-inflammatory effects, by inhibiting iron-dependent enzymes involved in the inflammatory cascade. nih.gov

Table 3: Molecular Mechanisms and Inhibitory Potency of Pyridopyrimidinone Derivatives
CompoundTarget EnzymeInhibitory Potency (IC50/Ki)Mechanism of ActionReference
Compound 12 (pyrido[3,4-d]pyrimidin-4(3H)-one derivative)KDM4BIC50 = 31 nMJmjC Histone Lysine Demethylase Inhibition nih.gov
Compound 12 (pyrido[3,4-d]pyrimidin-4(3H)-one derivative)KDM5BIC50 = 23 nMJmjC Histone Lysine Demethylase Inhibition nih.gov
Compound 19a (pyrido[3,4-d]pyrimidin-4(3H)-one derivative)KDM4AKi = 4 nMJmjC Histone Lysine Demethylase Inhibition nih.govmedchemexpress.com
Compound 19a (pyrido[3,4-d]pyrimidin-4(3H)-one derivative)KDM5BKi = 7 nMJmjC Histone Lysine Demethylase Inhibition nih.govmedchemexpress.com
Compound 40 (pyrido[3,4-d]pyrimidin-4(3H)-one derivative)KDM4BIC50 = 5.0 µMJmjC Histone Lysine Demethylase Inhibition acs.org

Structure Activity Relationship Sar Studies of Pyridin 4 Yl 3h Pyrimidin 4 One Analogues

Influence of Chemical Modifications on Biological Potency and Selectivity

The biological activity of (pyridin-4-yl)-3H-pyrimidin-4-one derivatives is highly sensitive to chemical alterations at various positions of the pyrimidine (B1678525) and pyridine (B92270) rings. Modifications can significantly impact the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.

The 2-position of the pyrimidinone core has been identified as a critical site for modification, with substituents at this position playing a key role in modulating biological activity. Research on related 2-aminopyrimidine (B69317) scaffolds has demonstrated that the nature of the substituent at this position can profoundly influence inhibitory potency against various kinases. For instance, in a series of 4-substituted-2-aminopyrimidines developed as c-Jun N-terminal kinase (JNK) inhibitors, the optimization of the 2-amino substituent was a key factor in achieving high potency. nih.gov

Studies on similar heterocyclic systems suggest that the introduction of small, hydrogen-bond-donating and -accepting groups at the 2-position can enhance binding affinity to the hinge region of kinase domains, a common target for this class of compounds. The development of a series of novel 4-substituted-2-aminopyrimidines as inhibitors of c-Jun N-terminal kinases highlighted the importance of the 2-amino group in achieving potent inhibition. nih.gov

Compound/Series Modification at 2-position Observed Effect on Biological Activity
2-aminopyrimidine derivativesIntroduction of various amine substituentsSignificant modulation of JNK inhibitory activity. nih.gov
Thieno[2,3-d]pyrimidine derivativesAmino and substituted amino groupsDown-regulation of phosphorylated eIF4E, Mcl-1, and cyclin D1, and induction of apoptosis. nih.gov

The pyridin-4-yl moiety itself is a crucial pharmacophore, contributing significantly to the biological activity of the parent compound. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction with target proteins. nih.gov The planarity and pi-stacking capabilities of the pyridine ring also contribute to binding affinity. nih.gov

The electronic properties of substituents on the pyridine ring, as well as the introduction of other aromatic and heteroaromatic groups, can fine-tune the biological activity. In a study on S-(pyridin-2-yl) benzothioesters, it was observed that varying the para-phenyl substituents from electron-withdrawing to electron-donating significantly changed the intermolecular interactions in the crystal lattice, which can be extrapolated to ligand-target interactions. nih.gov

Furthermore, the replacement of the pyridine ring with other heteroaromatic systems or the introduction of substituents on the pyridine ring can modulate selectivity and potency. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the presence of a substituted imidazole (B134444) ring was found to remarkably increase anticancer activity. researchgate.net

Compound/Series Aromatic/Heteroaromatic Modification Observed Effect on Biological Activity
S-(pyridin-2-yl) benzothioesterspara-phenyl substituents (NO2, CH3, OCH3)Altered crystal packing and intermolecular interactions. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesSubstituted imidazole ringIncreased anticancer activity. researchgate.net
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesSubstitution at C5 of the pyrimidine coreImportant for CDK9 potency and selectivity. acs.org

Rational Design Principles for Optimizing Biological Activity

The rational design of this compound analogues often employs a strategy of incorporating pharmacophores that are known to bind to specific biological targets, such as the hinge region of kinases. nih.gov This approach involves a deep understanding of the target's binding site and the use of computational modeling to predict how different chemical modifications will affect binding affinity and selectivity.

For instance, a hybrid strategy was proposed for designing dual inhibitors of BET proteins and kinases by incorporating a pharmacophore that binds to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. nih.gov This demonstrates a sophisticated approach to rational design, aiming for polypharmacology to tackle complex diseases like cancer. nih.gov

Analysis of Ligand-Target Interactions via Mutagenesis and Crystallographic Data

The precise understanding of how this compound analogues bind to their targets is crucial for rational drug design and is often elucidated through X-ray crystallography and mutagenesis studies. While specific crystallographic data for this compound itself may be limited in the public domain, analysis of related structures provides valuable insights.

For example, the crystal structure of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which share a similar core structure, revealed that the pyridopyrimidinone scaffold coordinates to the active site metal ion and forms key hydrogen bonds with specific amino acid residues. acs.org The pyrimidinone CONH moiety was observed to interact with key residues, and substitutions at other positions allowed for access to the histone peptide substrate binding site. acs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, geometry, and reactivity of molecules. These methods provide precise information about bond lengths, bond angles, and charge distributions, which are fundamental to a molecule's chemical behavior and its interaction with biological targets.

Selected Geometric Parameters for a Pyridyl-Containing Heterocycle
ParameterCalculated Value (B3LYP/6-311G**)
Bond Lengths (Å)
N1′–C2′1.3222
C2′–C3′1.4149
C3′–C4′1.4151
C4′–C5′1.3788
C5′–C6′1.4021
C3′–C51.4254
Bond Angles (°)
N1′–C2′–C3′123.25
C3′–C4′–C5′118.29

Quantum chemical studies have also been applied to thieno[2,3-d]pyrimidin-4-one derivatives to understand their reactions with nitrating agents, highlighting how these calculations can predict reaction peculiarities and electronic structures. researchgate.net These theoretical approaches are essential for rationalizing experimental outcomes and guiding the synthesis of new analogues with desired properties.

Molecular Docking and Virtual Screening for Predictive Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. Virtual screening, often employing docking, involves rapidly screening large libraries of compounds to identify those most likely to bind to a drug target.

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, structurally similar to (pyridin-4-yl)-3H-pyrimidin-4-one, has been the subject of such studies. Derivatives have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Docking studies for these compounds against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the kinase revealed crucial binding interactions. nih.gov For example, a highly active compound from this series, compound 8a , demonstrated potent inhibition of both EGFRWT and EGFRT790M. nih.gov

Similarly, a series of pyridine (B92270) and pyrimidine (B1678525) derivatives were investigated as potential EGFR inhibitors, with molecular docking used to rationalize their biological activity. nih.gov These studies help in understanding the pharmacophoric features necessary for binding, such as the role of a flat heteroaromatic moiety in occupying the adenine (B156593) binding pocket of the kinase. nih.gov The use of virtual screening can rapidly expand on an initial "hit" compound, as demonstrated in a collaborative effort to develop an imidazo[1,2-a]pyridine (B132010) series for visceral leishmaniasis, which allowed for rapid optimization of the chemical series. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying the physicochemical properties that correlate with activity, QSAR helps in designing more potent compounds and predicting the activity of novel molecules before their synthesis.

While a specific QSAR model for this compound was not found, studies on related heterocyclic systems illustrate the approach. A 3D-QSAR study was conducted on a series of pyrimido-isoquinolin-quinone compounds to develop new agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Analysis of Molecular Similarity Index (CoMSIA), this research explained the antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov Such models provide contour maps that visualize favorable and unfavorable regions for these properties, guiding the structural modification of the lead compounds to enhance activity. nih.gov

The utility of QSAR is broad, as shown in the development of models for pyrrolidine (B122466) analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors, where QSAR analysis helped to identify the importance of shape, electronic state, and electrostatic parameters in determining inhibitory activity. nih.gov These computational methods are instrumental in transforming qualitative structure-activity observations into quantitative, predictive models. nih.gov

In Silico Prediction of Pharmacokinetic-Relevant Parameters

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction tools are now integral to the early stages of drug discovery, helping to filter out compounds with unfavorable properties.

Numerous studies on pyridine and pyrimidine derivatives include in silico ADMET predictions. nih.govnih.govresearchgate.net These analyses compute various molecular properties and use them to predict drug-likeness and pharmacokinetic behavior. For example, in a study of pyridine and pyrimidine derivatives as potential EGFR inhibitors, in silico ADME properties were predicted for the most promising compounds. nih.gov Similarly, ADMET predictions were performed on heterocyclic derivatives, including pyrimidines, to identify candidates for treating renal cancer. gjpb.de

The table below shows a selection of computationally predicted properties for the parent compound Pyrimidin-4(3H)-one, which are typical of those evaluated in ADMET studies. ambeed.com

Predicted Physicochemical and Pharmacokinetic Properties
ParameterPredicted Value
Molecular Weight96.09 g/mol
Topological Polar Surface Area (TPSA)45.75 Ų
Consensus Log Po/w-0.08
Num. H-bond Acceptors2.0
Num. H-bond Donors1.0
Num. Rotatable Bonds0

These predicted parameters help assess properties like oral bioavailability and membrane permeability. For instance, adherence to guidelines like Lipinski's Rule of Five is often checked to evaluate the drug-like potential of a compound series. nih.gov

Conformational Analysis and Energetic Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. A molecule's conformation is critical as it dictates how it fits into a receptor's binding site.

Energetic studies can reveal the most stable conformers and the energy barriers between them. Computational methods are well-suited for this analysis. For example, a detailed conformational analysis was performed on the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion, identifying and comparing the energies of its cis and trans conformers. nih.gov Such studies confirm the most likely three-dimensional structure of a molecule under physiological conditions.

In the context of drug design, conformational analysis can be used to engineer rigidity into a molecule to lock it into a bioactive conformation. This strategy was explored in a series of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, where conformational restriction of a flexible substituent was investigated to improve binding affinity for KDM4-subfamily histone demethylases. nih.gov By understanding the conformational preferences and energetic landscapes of this compound and its derivatives, medicinal chemists can design molecules with improved potency and selectivity.

Future Directions in Pyridin 4 Yl 3h Pyrimidin 4 One Research

Innovation in Synthetic Methodologies for Enhanced Accessibility and Diversity

The future of drug discovery relies on the ability to rapidly and efficiently synthesize a wide array of chemical compounds. For (pyridin-4-yl)-3H-pyrimidin-4-one and its derivatives, the development of innovative synthetic methodologies is crucial for expanding the accessible chemical space and generating diverse molecular libraries for biological screening.

Historically, the synthesis of pyrimidin-4-one derivatives has been achieved through various condensation reactions. researchgate.net However, future efforts will likely focus on more modern and efficient synthetic strategies. These may include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as has been demonstrated for other pyrimidine (B1678525) derivatives. nih.gov Additionally, the development of metal-catalyzed cross-coupling reactions and multicomponent reactions could provide more direct and atom-economical routes to the this compound core and its analogues. nih.gov Such advancements would not only streamline the synthesis of known compounds but also facilitate the creation of novel derivatives with diverse substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies.

Furthermore, diversity-oriented synthesis (DOS) approaches are expected to play a significant role. By designing synthetic routes that can generate a wide range of structurally distinct molecules from a common starting material, researchers can more effectively explore the chemical space around the this compound scaffold. This will be instrumental in identifying compounds with novel biological activities and improved pharmacological properties.

Exploration of Novel Biological Targets and Signaling Pathways

While the pyrimidine nucleus is known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific biological targets and signaling pathways modulated by this compound are still being elucidated. nih.govmdpi.com A key future direction will be the comprehensive investigation of its mechanism of action to uncover novel therapeutic applications.

Initial studies on related pyrimidin-4-one derivatives have shown inhibitory activity against enzymes such as glycogen (B147801) synthase kinase-3β (GSK-3β), suggesting potential applications in neurodegenerative diseases and mood disorders. nih.govnih.gov Future research should aim to determine if this compound or its analogues also interact with this or other kinases. High-throughput screening against a panel of kinases and other biologically relevant targets will be a critical step in this process.

Moreover, exploring the potential of this compound class to modulate signaling pathways implicated in cancer, such as those involved in cell proliferation, apoptosis, and angiogenesis, is a promising avenue. The pyrimidine scaffold is a common feature in many anticancer drugs, and its presence in this compound suggests that it may have untapped potential in oncology. nih.govnih.gov Phenotypic screening in various cancer cell lines, followed by target deconvolution studies, could reveal novel anticancer mechanisms.

Advanced Rational Design Strategies for Next-Generation Analogues with Improved Specificity

The development of next-generation analogues of this compound with enhanced potency and selectivity will heavily rely on advanced rational design strategies. A thorough understanding of the structure-activity relationships (SAR) is fundamental to this endeavor. nih.govnih.govnih.gov

Future research will involve the systematic modification of the this compound scaffold at various positions to probe the effects of different functional groups on biological activity. For instance, the substitution pattern on the pyridine (B92270) ring and the pyrimidinone core can significantly influence target binding and pharmacokinetic properties. nih.govnih.gov The insights gained from these SAR studies will guide the design of analogues with optimized interactions with the target protein, leading to improved efficacy and reduced off-target effects.

Furthermore, the concept of molecular hybridization, where the this compound core is combined with other pharmacologically active moieties, presents an exciting opportunity. nih.gov This approach can lead to the development of multifunctional molecules that can modulate multiple targets simultaneously, which may be particularly beneficial for complex diseases like cancer.

Integration of State-of-the-Art Computational Approaches in Discovery and Optimization

The integration of computational tools has become an indispensable part of modern drug discovery, offering a cost-effective and time-efficient means to identify and optimize lead compounds. nih.govfrontiersin.org For this compound research, computational approaches will be pivotal in accelerating the discovery of novel analogues and understanding their mechanism of action at a molecular level.

Key Computational Approaches in Future Research:

Computational MethodApplication in this compound Research
Molecular Docking Predict the binding mode of this compound and its analogues to known or predicted biological targets. This will help in understanding the key interactions and guide the design of more potent inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
Pharmacophore Modeling Identify the essential three-dimensional arrangement of chemical features required for the biological activity of the this compound scaffold. This information can be used to screen large virtual libraries for new compounds with the desired activity. nih.govnih.gov
Virtual Screening Computationally screen vast libraries of chemical compounds against a specific biological target to identify potential hits that share structural or chemical similarities with this compound. researchgate.net
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the this compound scaffold when bound to its biological target. This can provide insights into the stability of the complex and the role of conformational changes in binding. researchgate.net

By leveraging these state-of-the-art computational approaches, researchers can make more informed decisions throughout the drug discovery pipeline, from initial hit identification to lead optimization. This integrated strategy will undoubtedly accelerate the development of novel therapeutics based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for (pyridin-4-yl)-3H-pyrimidin-4-one, and how can purity be optimized?

Methodological Answer: Synthesis of pyrimidinone derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example, describes a protocol for synthesizing structurally related pyridine-piperidine hybrids using NaOH in dichloromethane, achieving 99% purity through solvent extraction and recrystallization . Key steps include:

  • Catalyst selection : Base catalysts (e.g., NaOH) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
  • Yield optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for nucleophiles) are critical.

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: Characterization relies on multimodal spectroscopy:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-4-yl groups show distinct aromatic proton splitting) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C9_9H7_7N3_3O requires m/z 173.06) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 3H-pyrimidin-4-one vs. 4-hydroxypyrimidine) .

Q. How should stability studies be designed to assess the compound under various storage conditions?

Methodological Answer: Stability protocols for pyrimidinones include:

  • Storage parameters : Test ambient (25°C), refrigerated (4°C), and anhydrous conditions (argon atmosphere) .
  • Degradation markers : Monitor via HPLC for oxidation products or hydrolysis (e.g., 4-hydroxypyrimidine formation) .
  • Accelerated stability testing : Use 40°C/75% relative humidity for 6 months to simulate long-term degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvents?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model solvent effects:

  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize zwitterionic tautomers .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites on the pyrimidinone ring .
  • Molecular dynamics (MD) : Simulate adsorption on surfaces (e.g., silica) to predict environmental interactions .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by :

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 3–9 .
  • Phase 2 (Microcosm) : Use soil/water systems to track biodegradation (GC-MS quantification) .
  • Phase 3 (Field) : Deploy passive samplers in aquatic environments to assess bioaccumulation potential .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Statistical rigor : Apply ANOVA or Tukey’s HSD test to compare activity datasets (e.g., IC50_{50} variability in kinase assays) .
  • Standardized protocols : Align with ’s reference standards for dose-response assays (e.g., fixed DMSO concentrations ≤1% v/v) .
  • Replicate studies : Use ≥4 biological replicates to account for inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.